molecular formula C7H10ClNO2S B2814601 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride CAS No. 2248257-87-4

2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride

Cat. No.: B2814601
CAS No.: 2248257-87-4
M. Wt: 207.67
InChI Key: VWVKLOOCZNQENR-UHFFFAOYSA-N
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Description

2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride: is a derivative of alanine, an amino acid, where the hydrogen atom in the alanine molecule is replaced by a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the condensation reaction of hydantoin with thienylmethyl halides, followed by hydrolysis and decarboxylation . Another method includes the use of orthogonally protected iodoalanines in palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry: 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride is used in the synthesis of peptide-based drugs and natural products. It serves as a building block for creating novel amino acids with unique properties .

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the effects of thienyl substitution on protein activity .

Medicine: Its unique structure allows for the design of drugs with specific target interactions and improved efficacy .

Industry: this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thienyl group can influence the compound’s binding affinity and specificity for certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its specific thienyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKLOOCZNQENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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